molecular formula C10H12N4O5S B14733616 2-Mercaptoinosine CAS No. 6544-32-7

2-Mercaptoinosine

Cat. No.: B14733616
CAS No.: 6544-32-7
M. Wt: 300.29 g/mol
InChI Key: AUYUQRZZWNNBPA-UUOKFMHZSA-N
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Description

2-Mercaptoinosine is a thiol-modified nucleoside derivative, structurally derived from inosine by replacing the oxygen atom in the 2-position of the purine ring with a sulfur atom. This modification confers unique chemical and biological properties, making it relevant in biochemical and pharmaceutical research. These compounds are likely explored for their flavor-enhancing or nucleotide-analog applications, given the structural similarity to inosinate, a known umami tastant.

Properties

CAS No.

6544-32-7

Molecular Formula

C10H12N4O5S

Molecular Weight

300.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-3H-purin-6-one

InChI

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(20)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1

InChI Key

AUYUQRZZWNNBPA-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoinosine can be synthesized through several methods. One common approach involves the reaction of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide with an isothiocyanate under mild reaction conditions . Another method includes the conversion of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) to this compound using alkali metal alkyl xanthate, followed by oxidation of the mercapto group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoinosine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2-Mercaptoinosine has a wide range of applications in scientific research:

Mechanism of Action

2-Mercaptoinosine exerts its effects by interfering with nucleic acid synthesis. It competes with natural nucleosides for incorporation into DNA and RNA, leading to the disruption of nucleic acid metabolism. This interference can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

2-Mercaptopyrimidine

  • Chemical Structure : C₄H₄N₂S (pyrimidine ring with a mercapto group at the 2-position).
  • Key Properties :
    • Molecular Weight: 112.15 g/mol
    • Melting Point: 230°C (decomposition)
    • CAS RN: 1450-85-7
  • Applications: Primarily used as a reagent in organic synthesis.
  • Comparison with 2-Mercaptoinosine: Structural: Replaces inosine’s purine ring with a pyrimidine ring, reducing molecular complexity. Function: While this compound derivatives are linked to nucleotide signaling or taste modulation, 2-mercaptopyrimidine derivatives are more commonly utilized in drug design (e.g., antithyroid or antiviral agents).

2-Mercaptopyridine

  • Chemical Structure : C₅H₅NS (pyridine ring with a mercapto group at the 2-position).
  • Key Properties :
    • Molecular Weight: 111.17 g/mol
    • CAS RN: 2637-34-5
    • Safety Profile: Causes skin/eye irritation; requires careful handling .
  • Applications : Used as a ligand in coordination chemistry, a corrosion inhibitor, and an intermediate in agrochemical synthesis .
  • Comparison with this compound: Reactivity: The pyridine ring’s aromaticity enhances stability compared to this compound’s ribose-purine system, which may hydrolyze under acidic/basic conditions.

Comparative Data Table

Property This compound 5’-Monophosphate 2-Mercaptopyrimidine 2-Mercaptopyridine
Molecular Formula C₁₀H₁₂N₄O₇PS (estimated) C₄H₄N₂S C₅H₅NS
Molecular Weight ~400 g/mol (approximate) 112.15 g/mol 111.17 g/mol
CAS RN Not explicitly provided 1450-85-7 2637-34-5
Melting Point Not available 230°C (dec.) Not explicitly stated
Primary Applications Flavor enhancement, nucleotide analogs Pharmaceutical synthesis Chemical synthesis, agrochemicals
Safety Hazards Likely low (as sodium/calcium salts) Decomposes at high temperatures Irritant; requires PPE

Research Implications and Gaps

  • This compound: Limited direct data suggests its derivatives are structurally tailored for taste modulation or nucleotide-related pathways. Further studies on its reactivity, stability, and receptor interactions are needed.
  • Mercapto-Pyrimidine/Pyridine: These compounds are better characterized in industrial and pharmacological contexts but lack the nucleoside-specific biological roles of this compound.

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